
N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid is an organic compound belonging to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring of benzoic acid. This specific compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid typically involves the reaction of 2-methyl-3-chloro-4-hydroxyaniline with anthranilic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and high-throughput screening can further optimize the production process .
化学反应分析
Types of Reactions
N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and biological properties .
科学研究应用
N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced inflammation and pain, making it a potential candidate for anti-inflammatory drugs .
相似化合物的比较
Similar Compounds
Similar compounds to N-(3-Chloro-4-hydroxy-2-methylphenyl)anthranilic acid include:
- N-(2-Methyl-3-chloro-4-methoxyphenyl)anthranilic acid
- N-(2-Methyl-4-hydroxyphenyl)anthranilic acid
- N-(2-Methyl-3-chlorophenyl)anthranilic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
77605-73-3 |
|---|---|
分子式 |
C14H12ClNO3 |
分子量 |
277.7 g/mol |
IUPAC 名称 |
2-(3-chloro-4-hydroxy-2-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-8-10(6-7-12(17)13(8)15)16-11-5-3-2-4-9(11)14(18)19/h2-7,16-17H,1H3,(H,18,19) |
InChI 键 |
VRNDVGVAHVCCCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)O)NC2=CC=CC=C2C(=O)O |
规范 SMILES |
CC1=C(C=CC(=C1Cl)O)NC2=CC=CC=C2C(=O)O |
Key on ui other cas no. |
77605-73-3 |
同义词 |
N-(3-chloro-4-hydroxy-2-methylphenyl)anthranilic acid N-3-Cl-4-HMPA |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol](/img/structure/B1200523.png)


![3,5-Dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid](/img/structure/B1200527.png)
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole](/img/structure/B1200528.png)

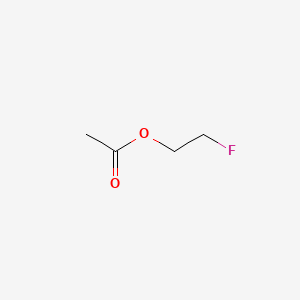

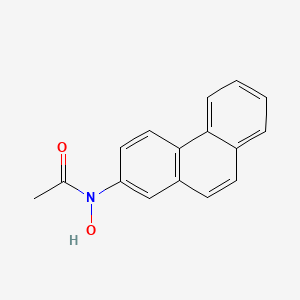
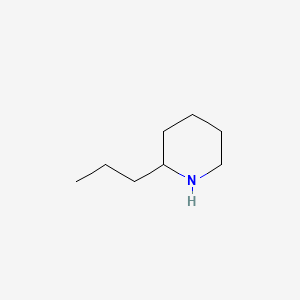
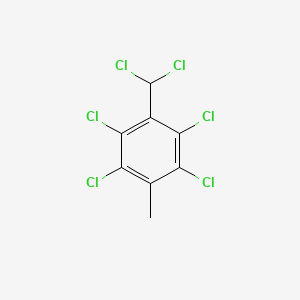
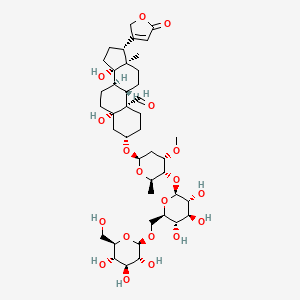

![2-[(2-Carbamoylsulfanylacetyl)amino]benzoic acid](/img/structure/B1200546.png)
